molecular formula C6H2Cl4O6Ru2+ B3117966 Hexacarbonyldi(chloro)dichlorodiruthenium(II) CAS No. 22941-53-3

Hexacarbonyldi(chloro)dichlorodiruthenium(II)

Cat. No.: B3117966
CAS No.: 22941-53-3
M. Wt: 514.0 g/mol
InChI Key: DPIPVAFWAOBRIT-UHFFFAOYSA-L
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Description

Hexacarbonyldi(chloro)dichlorodiruthenium(II) is an organometallic compound with the molecular formula Ru₂Cl₄(CO)₆. It is known for its unique structure, consisting of two ruthenium atoms bridged by carbonyl and chloride ligands. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity .

Preparation Methods

Hexacarbonyldi(chloro)dichlorodiruthenium(II) can be synthesized through several methods. One common synthetic route involves the reaction of ruthenium trichloride with carbon monoxide in the presence of a reducing agent. The reaction is typically carried out under high pressure and temperature to facilitate the formation of the desired product . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

Hexacarbonyldi(chloro)dichlorodiruthenium(II) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen, oxygen, and various ligand exchange agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexacarbonyldi(chloro)dichlorodiruthenium(II) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Hexacarbonyldi(chloro)dichlorodiruthenium(II) exerts its effects involves its ability to coordinate with various ligands and substrates. The ruthenium centers can undergo redox reactions, facilitating electron transfer processes. This compound can also interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Hexacarbonyldi(chloro)dichlorodiruthenium(II) can be compared with other similar compounds, such as:

Hexacarbonyldi(chloro)dichlorodiruthenium(II) is unique due to its specific combination of ligands and the presence of ruthenium, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

carbon monoxide;chloro(dichloronio)ruthenium(1-);chlororuthenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6CO.4ClH.2Ru/c6*1-2;;;;;;/h;;;;;;4*1H;;/q;;;;;;;;;;+1;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIPVAFWAOBRIT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[ClH+][Ru-]([ClH+])Cl.Cl[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4O6Ru2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22941-53-3
Record name Hexacarbonyldi-μ-chlorodichlorodiruthenium, stereoisomer
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